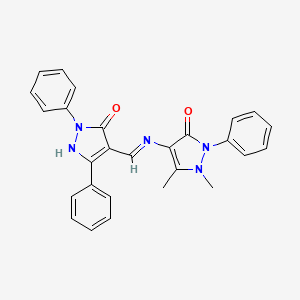![molecular formula C16H21N3O3 B11132086 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B11132086.png)
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and acetylamino compounds.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid (MsOH) under reflux conditions.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-methoxypropyl)acetamide can be compared with other indole derivatives:
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C16H21N3O3/c1-12(20)18-14-5-3-6-15-13(14)7-9-19(15)11-16(21)17-8-4-10-22-2/h3,5-7,9H,4,8,10-11H2,1-2H3,(H,17,21)(H,18,20) |
InChI Key |
GHDDRUHSXCCNCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11132007.png)
![N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11132022.png)
![Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11132030.png)
![2-[acetyl(benzyl)amino]-N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11132038.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(4-pyridyl)ethyl]propanamide](/img/structure/B11132042.png)
![7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11132046.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide](/img/structure/B11132052.png)
![N-[4-({4-[(5-methoxy-1H-indol-1-yl)acetyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B11132070.png)
![2-(4-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11132071.png)
![1-(4-methoxyphenyl)-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11132079.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11132085.png)
![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-valinate](/img/structure/B11132090.png)
![N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11132091.png)

